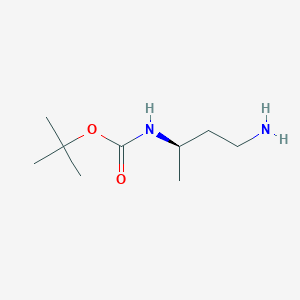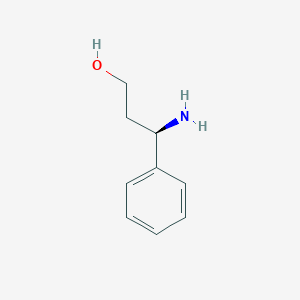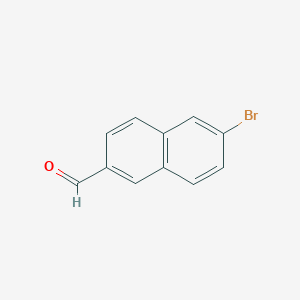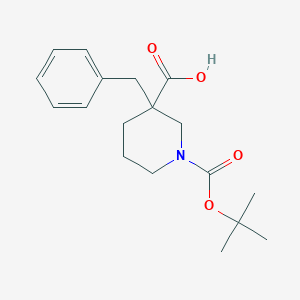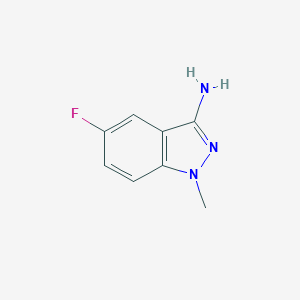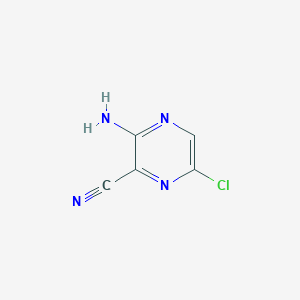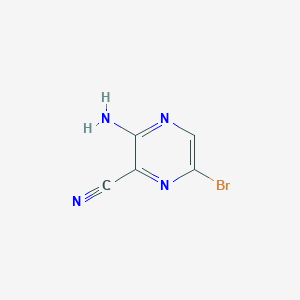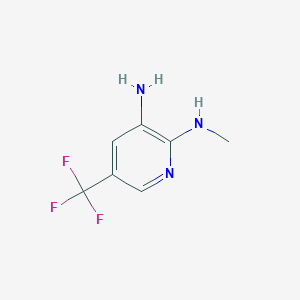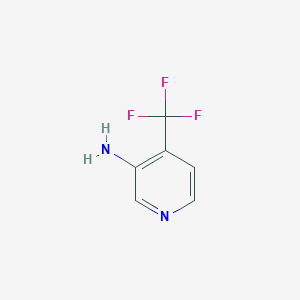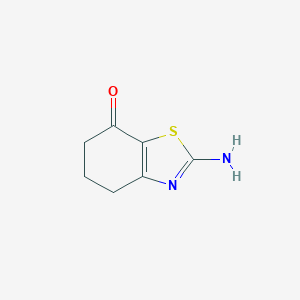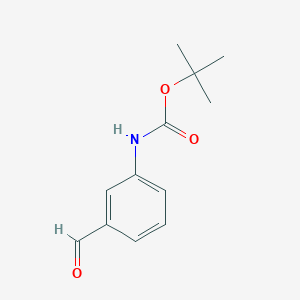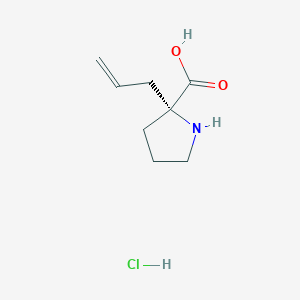![molecular formula C14H17NO B112169 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one CAS No. 185692-51-7](/img/structure/B112169.png)
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
概要
説明
科学的研究の応用
Chemical Synthesis and Properties
2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, as a chemical compound, shares a structural relationship with other heterocyclic compounds that have been widely studied for various scientific applications. Although direct studies on this compound were not found, insights can be drawn from research on similar heterocyclic compounds.
Research on compounds like pyrroles, which are structurally related to this compound, has shown significant potential in drug discovery due to their biological activities. Pyrrole-based compounds have been explored for their anticancer, antimicrobial, and antiviral properties, showcasing the importance of heterocyclic compounds in medicinal chemistry. The structural flexibility and the ability to modify pyrrole compounds enhance their application in developing therapeutic agents (Giovanna Li Petri et al., 2020).
Pharmaceutical and Nutritional Effects
Heterocyclic compounds, including those structurally related to this compound, have also been noted for their pharmacological and nutritional effects. For example, natural coumarins, which possess a fused benzene and pyrone ring system, have been documented for their antitumor, anti-inflammation, antiviral, and antibacterial effects. The study of such compounds provides valuable insights into the design and development of new therapeutic agents with minimized systemic side effects (Jing-Jing Zhu & Jian-Guo Jiang, 2018).
Catalysis and Organic Synthesis
The study of heterocyclic compounds extends to their role in catalysis and organic synthesis, offering innovative methods for constructing complex molecular architectures. Transition metal complexes involving pyrrole-based ligands, for instance, have been utilized in catalytic applications to promote various organic transformations. This area of research emphasizes the versatility of heterocyclic compounds in facilitating chemical reactions, which could be relevant to the synthesis and functionalization of compounds like this compound (M. Kantam et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLETIGPVMJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541472 | |
| Record name | 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185692-51-7 | |
| Record name | 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


